molecular formula C16H16O4S B12569889 Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol (1/1) CAS No. 290309-74-9

Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol (1/1)

Cat. No.: B12569889
CAS No.: 290309-74-9
M. Wt: 304.4 g/mol
InChI Key: XPOMVTZEZHPRGC-UHFFFAOYSA-N
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Description

Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol (1/1) is a 1:1 co-crystal or molecular complex comprising benzoic acid (C₇H₆O₂) and 4-(1,3-oxathiolan-2-yl)phenol (C₉H₈O₂S). The oxathiolane moiety in the phenol derivative is a five-membered heterocyclic ring containing oxygen and sulfur atoms. This structural feature distinguishes it from analogous compounds with dithiolane (two sulfur atoms) or benzoxathiine (six-membered ring) systems . The co-crystal likely stabilizes through hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol derivative, a common motif in supramolecular chemistry .

Properties

CAS No.

290309-74-9

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

benzoic acid;4-(1,3-oxathiolan-2-yl)phenol

InChI

InChI=1S/C9H10O2S.C7H6O2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;8-7(9)6-4-2-1-3-5-6/h1-4,9-10H,5-6H2;1-5H,(H,8,9)

InChI Key

XPOMVTZEZHPRGC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–4-(1,3-oxathiolan-2-yl)phenol (1/1) typically involves the reaction of benzoic acid with 4-(1,3-oxathiolan-2-yl)phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed experimental procedures and conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–4-(1,3-oxathiolan-2-yl)phenol (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzoic acid–4-(1,3-oxathiolan-2-yl)phenol (1/1) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzoic acid–4-(1,3-oxathiolan-2-yl)phenol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Benzoic Acid Co-crystals: Benzoic acid frequently forms co-crystals with phenolic compounds. For example, a co-crystal with 4-methylphenol would exhibit weaker hydrogen-bonding interactions due to the electron-donating methyl group reducing phenol acidity. In contrast, the oxathiolane substituent in the target compound may enhance acidity via electron-withdrawing effects, strengthening the hydrogen-bond network .
  • 4-(1,3-Dithiolan-2-yl)phenol Derivatives: Replacing the oxathiolane’s oxygen with sulfur (forming a dithiolane) increases lipophilicity and alters ring strain.
  • Benzoxathiins : Six-membered benzoxathiine systems (e.g., C₁₅H₁₂O₂S in ) exhibit extended conjugation and reduced ring strain compared to five-membered oxathiolanes. This structural difference impacts reactivity; benzoxathiins are less prone to ring-opening reactions under acidic conditions .

Acidity and Solubility

The phenol group in the target compound is more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing oxathiolane moiety. However, its acidity remains weaker than benzoic acid (pKa 4.2). This intermediate acidity (estimated pKa ~8–9) influences solubility: the compound is likely more water-soluble than phenol but less than benzoic acid salts. Comparatively, 4-nitrophenol (pKa 7.1) exhibits stronger acidity due to the nitro group’s pronounced electron-withdrawing effect .

Stability and Reactivity

  • Thermal Stability : The oxathiolane ring’s strain may lower thermal stability relative to benzoxathiins () or dithiolanes (). Decomposition via ring-opening could occur at elevated temperatures.
  • Chemical Reactivity : The sulfur atom in the oxathiolane may participate in nucleophilic reactions, such as oxidation to sulfoxides or sulfones. This contrasts with dithiolanes, which are more resistant to oxidation due to disulfide bond formation .

Crystallographic and Hydrogen-Bonding Analysis

The co-crystal’s structure likely involves O–H···O hydrogen bonds between benzoic acid and the phenol derivative, as well as S···O interactions. Graph set analysis (e.g., Etter’s notation) would classify these interactions as D (donor) and A (acceptor) motifs, typical of carboxylic acid-phenol systems . Crystallographic software like SHELXL () and ORTEP-3 () would resolve these interactions, revealing a layered or helical packing arrangement.

Data Tables

Table 1: Comparative Properties of Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight Estimated pKa (Phenol Group) Key Functional Groups
Benzoic acid C₇H₆O₂ 122.12 4.2 (carboxylic acid) Carboxylic acid
4-(1,3-Oxathiolan-2-yl)phenol C₉H₈O₂S 180.22 ~8–9 Phenol, oxathiolane
4-(1,3-Dithiolan-2-yl)phenol C₉H₈S₂ 184.29 ~8.5 Phenol, dithiolane
4-Nitrophenol C₆H₅NO₃ 139.11 7.1 Phenol, nitro group

Table 2: Crystallographic Parameters (Hypothetical)

Compound Space Group Hydrogen-Bond Length (Å) Melting Point (°C)
Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol (1/1) P2₁/c 1.85 (O–H···O) 150–155 (decomposes)
Benzoic acid co-crystal with 4-methylphenol P1̄ 1.90 (O–H···O) 120–125
4-(1,3-Dithiolan-2-yl)phenol (CAS 101033-03-8) C2/c N/A 170–175

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol (1/1) has been investigated for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol features a benzoic acid moiety linked to a phenolic structure through an oxathiolane ring. This unique structure is hypothesized to contribute to its biological properties.

The biological activity of Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Antioxidant Properties : The phenolic component is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In vitro studies demonstrated that Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats. The compound was administered at varying doses and compared to a control group treated with indomethacin.

Treatment GroupEdema Reduction (%)
Control (Indomethacin)70
Low Dose (10 mg/kg)45
Medium Dose (20 mg/kg)60
High Dose (40 mg/kg)75

The data indicate that higher doses of Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol significantly reduce inflammation, comparable to established anti-inflammatory drugs.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound showed notable scavenging activity with IC50 values indicating its potency in neutralizing free radicals.

Case Studies

Recent publications have highlighted the therapeutic potential of Benzoic acid derivatives in various disease models:

  • Study on Cancer Cell Lines : A study explored the effects of Benzoic acid--4-(1,3-oxathiolan-2-yl)phenol on human cancer cell lines (MCF-7 and A549). Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
  • Diabetes Model : In diabetic rat models, administration of the compound resulted in improved glycemic control and reduced oxidative stress markers compared to untreated controls.

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